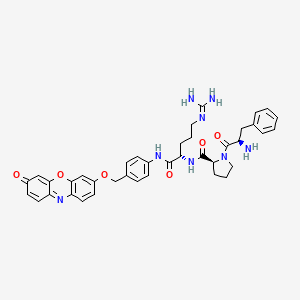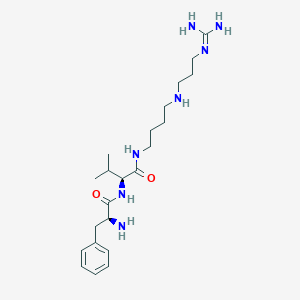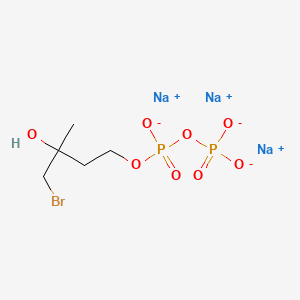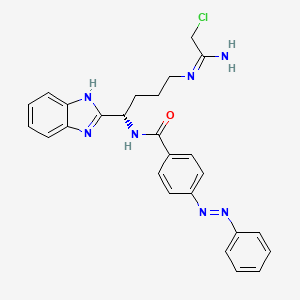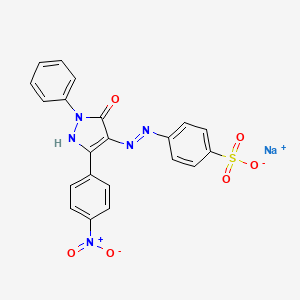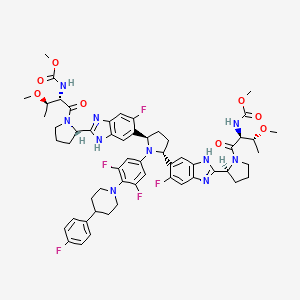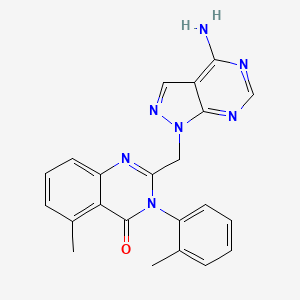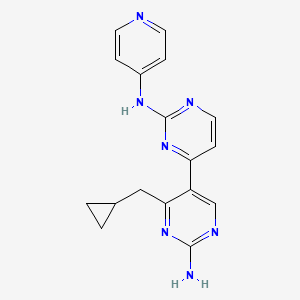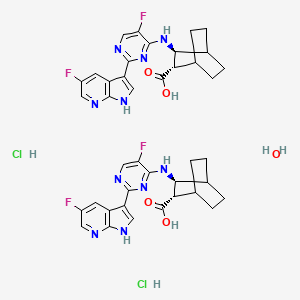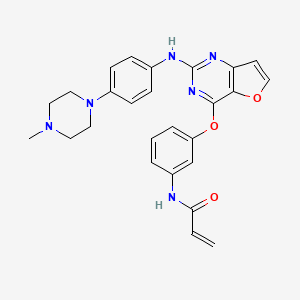
Poseltinib
Overview
Description
Poseltinib, also known as HM71224 or LY3337641, is an experimental compound developed as a Bruton’s tyrosine kinase inhibitor. It was created by Hanmi Pharmaceutical and licensed to Eli Lilly for further development. This compound is primarily being investigated for its potential in treating autoimmune diseases such as rheumatoid arthritis, lupus, lupus nephritis, and Sjögren’s syndrome .
Mechanism of Action
Target of Action
Poseltinib, also known as HM71224 or LY3337641, is an experimental drug that primarily targets Bruton’s Tyrosine Kinase (BTK) . BTK is a non-receptor cytoplasmic tyrosine kinase that plays a crucial role in B-cell receptor and Fc receptor signaling pathways . It is also involved in the regulation of Toll-like receptors and chemokine receptors .
Mode of Action
This compound acts as an irreversible covalent inhibitor of BTK . It binds to the BTK protein and modulates its phosphorylation in human peripheral blood mononuclear cells (PBMCs) . This inhibition disrupts the BCR signal transduction pathway and cytokine production in B cells .
Biochemical Pathways
This compound affects multiple biochemical pathways. It has been shown to inhibit the BCR signal transduction pathway and cytokine production in B cells . High-dimensional phosphorylation analysis showed that this compound had the highest impact on anti-IgM + CD40L stimulated B cells, inhibiting the phosphorylation of BTK, AKT, and PLCγ2 . It had lower impacts on anti-cd3/cd-28 stimulated t cells, il-2 stimulated cd4+ t cells and nk cells, m-csf stimulated monocytes, or lps-induced granulocytes .
Pharmacokinetics
The pharmacokinetics of this compound have been evaluated in a first-in-human study in healthy donors . This compound exhibited dose-dependent and persistent BTK occupancy in PBMCs of all this compound-administrated patients in the study . More than 80% of BTK occupancy at 40 mg dosing was maintained for up to 48 hours after the first dose .
Result of Action
This compound’s action results in molecular and cellular effects that can improve disease conditions. For instance, this compound dose-dependently improved arthritis disease severity in a collagen-induced arthritis (CIA) rat model . In humans, it has been shown to halt the progression of clinical arthritis and significantly diminish structural joint damage .
Biochemical Analysis
Biochemical Properties
Poseltinib plays a significant role in biochemical reactions by inhibiting the BTK protein kinase . It interacts with BTK, a crucial enzyme in B-cell receptor and Fc receptor signaling pathways . This compound binds to the BTK protein and modulates its phosphorylation in human peripheral blood mononuclear cells (PBMCs) .
Cellular Effects
This compound has been shown to have a significant impact on B cells, particularly those stimulated by anti-IgM and CD40L . It inhibits the phosphorylation of BTK, AKT, and PLCγ2 in these cells . In addition, it has been found to effectively inhibit splenic B220 + GL7 +, B220 + CD138 +, and B220 + CD69 + B cell counts in MRL/lpr mice .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with BTK. By binding to BTK, this compound inhibits the BCR signal transduction pathway and cytokine production in B cells . This inhibition disrupts the normal functioning of these cells, leading to the observed therapeutic effects .
Temporal Effects in Laboratory Settings
In a first-in-human study involving healthy volunteers, this compound exhibited dose-dependent and persistent BTK occupancy in PBMCs of all this compound-administered patients in the study . More than 80% of BTK occupancy at 40 mg dosing was maintained for up to 48 hours after the first dose .
Dosage Effects in Animal Models
In animal models, this compound has been shown to improve arthritis disease severity in a dose-dependent manner . In MRL/lpr mice, this compound effectively inhibited splenic B220 + GL7 +, B220 + CD138 +, and B220 + CD69 + B cell counts .
Metabolic Pathways
It is known that this compound plays a crucial role in B-cell receptor and Fc receptor signaling pathways .
Transport and Distribution
It is known that this compound binds to the BTK protein in human peripheral blood mononuclear cells (PBMCs) .
Subcellular Localization
It is known that this compound binds to the BTK protein, which is a nonreceptor cytoplasmic tyrosine kinase .
Preparation Methods
The synthesis of poseltinib involves several key steps. The central structure of this compound is a 2-amino furopyrimidine moiety, which is synthesized through a series of reactions involving the formation of the pyrimidine ring and subsequent functionalization. The N-methyl piperazine group is introduced to enhance the hydrophobic interactions. The synthetic route typically involves the following steps:
- Formation of the furopyrimidine core.
- Introduction of the amino group.
- Functionalization with the N-methyl piperazine group.
- Final coupling reactions to complete the molecule .
Chemical Reactions Analysis
Poseltinib undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound.
Substitution: this compound can undergo substitution reactions, particularly at the amino and piperazine groups.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs.
Scientific Research Applications
Poseltinib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a model compound for studying the synthesis and reactivity of Bruton’s tyrosine kinase inhibitors.
Biology: In biological research, this compound is used to study the role of Bruton’s tyrosine kinase in cellular signaling pathways and immune responses.
Medicine: this compound is being investigated for its potential therapeutic effects in treating autoimmune diseases such as rheumatoid arthritis, lupus, lupus nephritis, and Sjögren’s syndrome.
Comparison with Similar Compounds
Poseltinib is part of a class of compounds known as Bruton’s tyrosine kinase inhibitors. Similar compounds include:
Ibrutinib: A first-generation Bruton’s tyrosine kinase inhibitor with broad clinical applications but significant off-target effects.
Acalabrutinib: A second-generation inhibitor with improved selectivity and fewer off-target effects compared to ibrutinib.
Zanubrutinib: Another second-generation inhibitor with a similar profile to acalabrutinib.
Rilzabrutinib: A covalent reversible Bruton’s tyrosine kinase inhibitor currently in phase 3 clinical trials
This compound is unique in its structure, featuring a central 2-amino furopyrimidine moiety and an N-methyl piperazine group, which contribute to its potent inhibition of Bruton’s tyrosine kinase and its favorable pharmacokinetic properties .
Properties
IUPAC Name |
N-[3-[2-[4-(4-methylpiperazin-1-yl)anilino]furo[3,2-d]pyrimidin-4-yl]oxyphenyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N6O3/c1-3-23(33)27-19-5-4-6-21(17-19)35-25-24-22(11-16-34-24)29-26(30-25)28-18-7-9-20(10-8-18)32-14-12-31(2)13-15-32/h3-11,16-17H,1,12-15H2,2H3,(H,27,33)(H,28,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMJNVRJMFMYQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC4=C(C(=N3)OC5=CC=CC(=C5)NC(=O)C=C)OC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501112972 | |
| Record name | Poseltinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501112972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353552-97-2 | |
| Record name | N-[3-[[2-[[4-(4-Methyl-1-piperazinyl)phenyl]amino]furo[3,2-d]pyrimidin-4-yl]oxy]phenyl]-2-propenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353552-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Poseltinib [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1353552972 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Poseltinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16299 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Poseltinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501112972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | POSELTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D01E4B1U35 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary mechanism of action of Poseltinib?
A1: this compound functions as an irreversible covalent inhibitor of Bruton's tyrosine kinase (BTK) [, ]. BTK plays a critical role in B cell receptor signaling, which is essential for B cell activation, proliferation, and survival. By irreversibly binding to BTK, this compound inhibits this signaling pathway, ultimately disrupting B cell function.
Q2: The research mentions a clinical trial (RAjuvenate) investigating this compound for Rheumatoid Arthritis. What was the outcome of this trial?
A2: The phase II RAjuvenate trial (ClinicalTrials.gov: NCT02628028) was designed to evaluate the efficacy and safety of this compound in adults with active Rheumatoid Arthritis []. Unfortunately, while no safety findings prevented continuation, the study was terminated early after an interim analysis revealed a low likelihood of demonstrating significant efficacy compared to placebo. The primary endpoint was the proportion of patients achieving a 20% improvement in American College of Rheumatology criteria (ACR20) at Week 12.
Q3: Apart from Rheumatoid Arthritis, what other diseases is this compound being investigated for?
A3: While the provided research primarily focuses on Rheumatoid Arthritis, one abstract mentions a Phase II study exploring the combination of "Glofitamab, this compound and Lenalidomide in Patients With Relapsed/Refractory Diffuse B Cell Lymphomas" []. This suggests this compound's potential application in treating certain types of lymphomas due to its BTK inhibition properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


